Decanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Overview
Description
Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is a chemical compound known for its role as a hindered amine light stabilizer (HALS). HALS are used to protect polymers from degradation caused by ultraviolet (UV) light exposure. This compound is particularly effective due to its ability to neutralize free radicals formed during the photo-oxidation process, thereby extending the lifespan of materials exposed to sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone. This reaction is carried out in a micro fixed-bed reactor packed with a 5% platinum on carbon (Pt/C) catalyst. The reaction conditions include a molar ratio of 2,2,6,6-tetramethyl-4-piperidinone to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, a pressure of 2 MPa, and a reaction time of 12 minutes. This method yields the target compound with an 85% isolated yield and 97% purity .
Industrial Production Methods: In industrial settings, the continuous-flow process is preferred due to its efficiency and scalability. The continuous-flow reductive amination process significantly improves the reaction rate and mass transfer compared to batch processes. This method allows for the production of Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- on a gram-scale with an overall productivity of 2.14 grams per hour .
Chemical Reactions Analysis
Types of Reactions: Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- primarily undergoes reductive amination reactions. It can also participate in substitution reactions, particularly when reacting with other amines or alcohols.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone. The reaction is typically carried out in the presence of a hydrogen source and a platinum on carbon (Pt/C) catalyst under controlled temperature and pressure conditions .
Major Products Formed: The major product formed from the reductive amination of 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone is Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- itself. This compound is characterized by its high purity and effectiveness as a light stabilizer .
Scientific Research Applications
Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of applications in scientific research and industry. It is extensively used in the production of polymers and plastics to enhance their resistance to UV degradation. This compound is also utilized in the formulation of coatings, adhesives, and sealants to improve their durability and longevity. In the field of medicine, it is being explored for its potential antioxidant properties and its ability to protect biological tissues from oxidative stress .
Mechanism of Action
The primary mechanism by which Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- exerts its effects is through the neutralization of free radicals. The compound contains hindered amine groups that can effectively scavenge free radicals formed during the photo-oxidation process. This action prevents the degradation of polymers and other materials, thereby extending their lifespan. The molecular targets involved in this process include the free radicals generated by UV light exposure .
Comparison with Similar Compounds
Similar Compounds:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl) isophthalamide
- 1,6-Hexanediamine, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine
Uniqueness: Decanediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- stands out due to its high efficiency and purity in stabilizing polymers against UV degradation. Its unique structure allows for effective free radical scavenging, making it a preferred choice in various industrial applications .
Properties
CAS No. |
62309-93-7 |
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Molecular Formula |
C28H54N4O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)decanediamide |
InChI |
InChI=1S/C28H54N4O2/c1-25(2)17-21(18-26(3,4)31-25)29-23(33)15-13-11-9-10-12-14-16-24(34)30-22-19-27(5,6)32-28(7,8)20-22/h21-22,31-32H,9-20H2,1-8H3,(H,29,33)(H,30,34) |
InChI Key |
VAHCNPFPFXAVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCCCCCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
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